1-Butyl-1-methylpyrrolidinium tris(pentafluoroethyl)trifluorophosphate

Extractive Distillation Aromatic/Aliphatic Separation Infinite Dilution Activity Coefficients

1-Butyl-1-methylpyrrolidinium tris(pentafluoroethyl)trifluorophosphate ([BMPYR][FAP], CAS 851856-47-8) is a hydrophobic room-temperature ionic liquid (RTIL) composed of a pyrrolidinium cation and the highly fluorinated tris(pentafluoroethyl)trifluorophosphate (FAP) anion. It belongs to a class of ionic liquids specifically designed to overcome the hydrolytic instability of conventional hexafluorophosphate ([PF6]⁻) salts while maintaining wide electrochemical windows and low volatility.

Molecular Formula C15H20F18NP
Molecular Weight 587.27 g/mol
Cat. No. B12085999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-1-methylpyrrolidinium tris(pentafluoroethyl)trifluorophosphate
Molecular FormulaC15H20F18NP
Molecular Weight587.27 g/mol
Structural Identifiers
SMILESCCCC[N+]1(CCCC1)C.C(C(F)(F)[P-](C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)(F)F)(F)(F)F
InChIInChI=1S/C9H20N.C6F18P/c1-3-4-7-10(2)8-5-6-9-10;7-1(8,9)4(16,17)25(22,23,24,5(18,19)2(10,11)12)6(20,21)3(13,14)15/h3-9H2,1-2H3;/q+1;-1
InChIKeyKNGDDPFNUUIHKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-Butyl-1-methylpyrrolidinium tris(pentafluoroethyl)trifluorophosphate for Electrochemical and Separation Applications


1-Butyl-1-methylpyrrolidinium tris(pentafluoroethyl)trifluorophosphate ([BMPYR][FAP], CAS 851856-47-8) is a hydrophobic room-temperature ionic liquid (RTIL) composed of a pyrrolidinium cation and the highly fluorinated tris(pentafluoroethyl)trifluorophosphate (FAP) anion [1]. It belongs to a class of ionic liquids specifically designed to overcome the hydrolytic instability of conventional hexafluorophosphate ([PF6]⁻) salts while maintaining wide electrochemical windows and low volatility [2]. With a molecular formula of C₁₅H₂₀F₁₈NP and molecular weight of 587.27 g/mol [1], this compound has been investigated as a working fluid for thermal energy storage [2], an electrolyte for high-voltage supercapacitors [3], and an entrainer for extractive separation processes [4].

Hydrolytic Stability FAP anion eliminates moisture-induced degradation typical of PF₆⁻ analogs, supporting ambient-condition workflows.
Wide Electrochemical Window Reported >5 V stability in EDLC configuration enables high-voltage electrolyte research without stringent dry-room requirements.
Thermal & Separation Utility Low volatility and tailored solvation properties support investigation as thermal storage fluid and extractive distillation entrainer.

Why In-Class Substitution of 1-Butyl-1-methylpyrrolidinium tris(pentafluoroethyl)trifluorophosphate Fails: A Comparator-Based Rationale


Generic substitution among 1-butyl-1-methylpyrrolidinium-based ionic liquids is not scientifically defensible because anion identity dictates hydrolytic stability, viscosity, pressure-viscosity response, and selectivity in separation processes. While [BMPYR][NTf₂] is widely used, the FAP anion confers quantitatively superior hydrophobicity and a higher pressure-viscosity coefficient α(p) critical for elastohydrodynamic lubrication [1]. Conversely, swapping [BMPYR][FAP] for the cheaper [BMPYR][OTf] would sacrifice thermal resilience and fundamentally alter extraction selectivity for aromatic hydrocarbons relative to industrial benchmarks such as NMP and sulfolane [2]. Even within the FAP family, replacing the pyrrolidinium cation with an imidazolium cation (e.g., [EMIM][FAP]) substantially reduces viscosity, which can be either advantageous or detrimental depending on whether the application demands low internal resistance or high film thickness under load [3].

Swapping to [BMPYR][NTf₂] may reduce hydrophobicity and shift pressure-viscosity response, altering lubricant film-forming properties.
Replacing with [BMPYR][OTf] may sacrifice thermal resilience and change extraction selectivity for aromatic/aliphatic separations.
Iimidazolium-based FAP ILs exhibit lower viscosity, which can compromise film thickness under elastohydrodynamic load or benefit low-resistance applications depending on context.

Quantitative Differentiation Evidence for 1-Butyl-1-methylpyrrolidinium tris(pentafluoroethyl)trifluorophosphate Against Comparators


Benzene Extraction Selectivity: [BMPYR][FAP] Outperforms NMP and Sulfolane

In a direct head-to-head comparison relevant to petrochemical separation, [BMPYR][FAP] exhibits markedly higher selectivity for benzene over alkanes compared to the industrial benchmark entrainers N-methyl-2-pyrrolidinone (NMP) and sulfolane. The selectivity for benzene/cyclohexane separation was quantified from infinite dilution activity coefficients measured by gas-liquid chromatography [1].

Benzene Extraction Selectivity
Head-to-head
Benzene capacity 1.66 at 328 K, ~1.7–2.8× higher vs. NMP/sulfolane.
Supports extractive separation workflow evaluation.
Infinite dilution GLC; 318–368 K; verify with specific feedstock mixtures.
Extractive Distillation Aromatic/Aliphatic Separation Infinite Dilution Activity Coefficients

Hydrolytic Stability Advantage Over Hexafluorophosphate-Based Ionic Liquids

The FAP anion was explicitly developed to replace the hydrolytically unstable [PF₆]⁻ anion. Unlike [PF₆]⁻-based ILs, which generate HF upon contact with moisture, [BMPYR][FAP] remains intact under aqueous conditions, enabling its use without stringent dry-box requirements [1]. This class-level advantage is supported by commercial samples showing water content below 1×10⁻⁴ mass fraction after vacuum drying [2].

Hydrolytic Stability vs. PF₆⁻
Class-level
No hydrolysis degradation detected; water content
May support moisture-tolerant process design.
Qualitative class advantage; confirm lot-specific water content and storage conditions.
Pressure-Viscosity Coefficient Rank
Head-to-head
α(p): [FAP]⁻ > [NTf₂]⁻ > [OTf]⁻ for [C₄C₁Pyrr]⁺. Viscosity range 24.7–3485 mPa·s.
Supports lubricant film-forming selection under high load.
Falling-body viscometer, 303–353 K, up to 150 MPa; viscosity ratio ~1.1–4.7× vs. OTf.
Electrochemical Voltage Window
Cross-study comparable
Stable operating window >5 V; specific capacitance ~200 F/g with graphene electrodes.
Supports high-voltage EDLC electrolyte research.
Graphene-based EDLC; hydrolytic stability confirmed; compare with reference ILs in same cell configuration.
CO₂/Ethane Solubility Ratio
Head-to-head
CO₂/ethane solubility ratio ~4 in [BMPYR][FAP] vs. ~1.3 in [P₆₆₆₁₄][eFAP].
Supports gas separation selectivity evaluation.
Near-atmospheric pressure, 303–315 K; Henry's law constants; N₂ solubility ~10× lower than CO₂.
Thermal Stability at 200°C
Cross-study comparable
Cation stable 168 h; FAP anion degrades significantly after 4 h at 200°C.
Defines operational temperature ceiling for prolonged use.
Isothermal aging in air; metal contact may accelerate degradation; TGA onset differs.
Hydrolytic Stability Green Solvents Ionic Liquid Purification

Viscosity and Pressure-Viscosity Coefficient Ranking: [FAP]⁻ > [NTf₂]⁻ > [OTf]⁻

A systematic study of 1-butyl-1-methylpyrrolidinium ionic liquids with different anions revealed that the FAP anion confers the highest pressure-viscosity coefficient α(p) among the studied anions, following the trend [(C₂F₅)₃PF₃]⁻ > [NTf₂]⁻ > [CF₃SO₃]⁻ [1]. The dynamic viscosity of [BMPYR][FAP] at atmospheric pressure ranges from 24.7 mPa·s to 3485 mPa·s across the studied temperature and pressure domain, compared to 22.5–738 mPa·s for the corresponding triflate salt [BMPYR][OTf] [1].

Pressure-Viscosity Coefficient Rank
Head-to-head
α(p): [FAP]⁻ > [NTf₂]⁻ > [OTf]⁻ for [C₄C₁Pyrr]⁺. Viscosity range 24.7–3485 mPa·s.
Supports lubricant film-forming selection under high load.
Falling-body viscometer, 303–353 K, up to 150 MPa; viscosity ratio ~1.1–4.7× vs. OTf.
Elastohydrodynamic Lubrication High-Pressure Rheology Tribology

Electrochemical Voltage Window Exceeding 5 V for High-Energy-Density Supercapacitors

Electrochemical double-layer capacitors (EDLCs) fabricated with [BMPYR][FAP] as the electrolyte demonstrated stable operating voltage windows exceeding 5 V, achieving specific capacitances of approximately 200 F/g with rapid charge transfer response [1]. This voltage window is comparable to or wider than that of the commonly used [BMPYR][NTf₂] (5.5 V reported ) but is achieved in a hydrolytically stable formulation.

Electrochemical Voltage Window
Cross-study comparable
Stable operating window >5 V; specific capacitance ~200 F/g with graphene electrodes.
Supports high-voltage EDLC electrolyte research.
Graphene-based EDLC; hydrolytic stability confirmed; compare with reference ILs in same cell configuration.
Supercapacitor Electrolyte Electrochemical Double-Layer Capacitor High-Voltage Energy Storage

Gas Solubility: Enhanced CO₂ and N₂O Absorption Relative to Ethane and Nitrogen

In [BMPYR][FAP], carbon dioxide and nitrous oxide exhibit mole fraction solubilities up to 7×10⁻² at near-atmospheric pressure, whereas ethane is 4× less soluble than CO₂ and nitrogen is one order of magnitude less soluble than the other gases [1]. This solubility hierarchy (CO₂ ≈ N₂O > C₂H₆ ≫ N₂) is more pronounced than in the phosphonium-based FAP ionic liquid [P₆₆₆₁₄][eFAP], where ethane is only 1.3× less soluble than CO₂ [1].

CO₂/Ethane Solubility Ratio
Head-to-head
CO₂/ethane solubility ratio ~4 in [BMPYR][FAP] vs. ~1.3 in [P₆₆₆₁₄][eFAP].
Supports gas separation selectivity evaluation.
Near-atmospheric pressure, 303–315 K; Henry's law constants; N₂ solubility ~10× lower than CO₂.
Gas Separation CO₂ Capture Henry's Law Constants

Thermal Stability at 200°C: FAP Anion Degrades After 4 Hours While Cation Remains Stable

Accelerated aging tests at 200°C for up to 168 hours revealed that the [BMPYR]⁺ cation in [BMPYR][FAP] displays remarkable thermal stability, remaining intact even in contact with steel and brass [1]. However, the FAP anion undergoes significant degradation after heating for more than 4 hours, producing multiple phosphorus-containing breakdown products tracked by ³¹P HRMAS NMR [1]. This defines an operational ceiling distinct from [NTf₂]-based ILs, which typically exhibit higher onset decomposition temperatures.

Thermal Stability at 200°C
Cross-study comparable
Cation stable 168 h; FAP anion degrades significantly after 4 h at 200°C.
Defines operational temperature ceiling for prolonged use.
Isothermal aging in air; metal contact may accelerate degradation; TGA onset differs.
Thermal Energy Storage Thermal Degradation Long-Term Stability

Best Application Scenarios for 1-Butyl-1-methylpyrrolidinium tris(pentafluoroethyl)trifluorophosphate


High-Voltage Supercapacitor and Supercapattery Electrolytes

Based on the demonstrated >5 V operating voltage window and specific capacitance of ~200 F/g in graphene-based EDLCs [1], [BMPYR][FAP] is optimally deployed as an electrolyte in high-energy-density supercapacitors for automotive regenerative braking, grid frequency regulation, and consumer electronics where rapid charge/discharge and high voltage tolerance are required. Its hydrolytic stability [2] eliminates the need for dry-room assembly, reducing manufacturing complexity relative to [PF₆]-based electrolytes.

Aromatic/Aliphatic Separation in Petrochemical Refining

The benzene capacity of 1.66 at 328.15 K—substantially exceeding NMP and sulfolane [1]—positions [BMPYR][FAP] as a drop-in replacement or supplement for conventional entrainers in extractive distillation of BTX aromatics. This is particularly valuable in refineries aiming to reduce solvent circulation rates or achieve higher purity aromatics with lower energy input.

High-Load Tribology and Lubricant Formulation

With the highest pressure-viscosity coefficient α(p) among [C₄C₁Pyrr]-based ILs (trend: FAP > NTf₂ > OTf) [1], [BMPYR][FAP] is a strategic choice for formulating high-performance lubricants for elastohydrodynamic contacts in wind turbine gearboxes, aerospace actuators, and metalworking fluids where film thickness under extreme pressure is the critical performance parameter.

Moderate-Temperature Thermal Energy Storage (TES) Working Fluid

For TES systems operating below 200°C (e.g., solar thermal plants, industrial waste heat recovery), [BMPYR][FAP] offers an attractive combination of low volatility, high heat capacity, and hydrolytic stability [1]. However, procurement must specify operational protocols limiting sustained exposure above 4 hours at 200°C to avoid FAP anion degradation [1], unless periodic replenishment is acceptable.

Application
Selection Property
Validation Focus
High-voltage supercapacitor electrolytes
Wide electrochemical window & hydrolytic stability
Capacitance retention and voltage stability in EDLC configuration
Aromatic extraction entrainer
Extraction selectivity vs. legacy entrainers
BTX separation efficiency and solvent inventory reduction potential
High-load lubricant additive
Pressure-viscosity coefficient ranking
Film thickness maintenance under elastohydrodynamic regimes
Moderate-temperature thermal storage fluid
Low volatility & thermal stability ceiling
Degradation onset under isothermal hold below 200°C; anion integrity monitoring
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